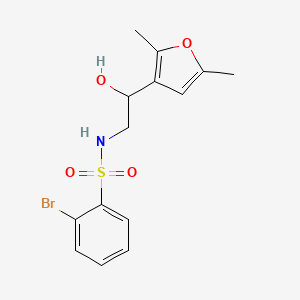

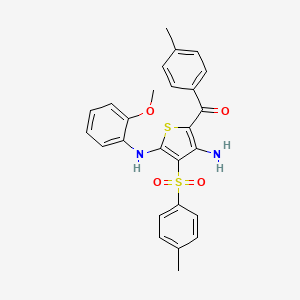

2-溴-N-(2-(2,5-二甲基呋喃-3-基)-2-羟乙基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

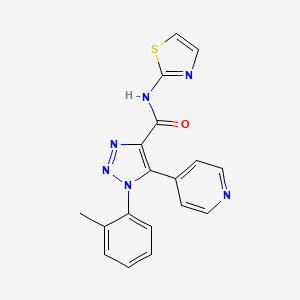

The compound "2-bromo-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide" is a chemical entity that appears to be a derivative of benzenesulfonamide with a bromo and dimethylfuran substituent. This type of compound is part of a broader class of sulfonamides, which are known for their various biological activities and applications in medicinal chemistry. The presence of the dimethylfuran moiety suggests potential for unique chemical properties and interactions.

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the reaction of benzenesulfonamide with various reagents and catalysts. For instance, the synthesis of a bicyclic sulfonamide derivative was achieved through the reaction of benzenesulfonamide and camphene in the presence of N-bromosuccinimide in acetonitrile, which involved a Wagner–Meerwein rearrangement stage . Similarly, the synthesis of a novel sulfonamide compound was unexpectedly produced by an aminohalogenation reaction . These methods could potentially be adapted for the synthesis of the compound , although the specific details would depend on the unique structure of the 2,5-dimethylfuran moiety.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be quite complex and is often elucidated using techniques such as X-ray diffraction analysis. For example, a novel sulfonamide compound with a bromo and ethoxy dimethylfuran substituent was characterized and its crystal structure was determined, providing insights into its molecular geometry and conformation . This suggests that similar analytical techniques could be used to determine the molecular structure of "2-bromo-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide".

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions. The reaction of N, N-dibromobenzenesulfonamide with cyclohexene in different solvents led to a variety of products, indicating that the reactivity of sulfonamides can be influenced by the reaction conditions . This implies that the compound may also undergo diverse reactions, which could be explored to synthesize derivatives or to understand its reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For instance, the presence of substituents such as bromo, ethoxy, and dimethylfuran groups can affect properties like melting point, solubility, and density . These properties are crucial for the application of these compounds in drug design and other fields. The specific properties of "2-bromo-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide" would need to be determined experimentally, but they are likely to be influenced by the bromo and dimethylfuran substituents.

科学研究应用

光动力治疗和光敏剂

苯磺酰胺衍生物已被合成并表征,用于光动力治疗 (PDT),特别是作为 II 型光敏剂。这些化合物,特别是用苯磺酰胺单元取代的锌(II)酞菁,表现出良好的荧光特性、高单线态氧量子产率和适当的光降解量子产率。这些特性使其适用于光动力治疗中的癌症治疗,因为它们能够在暴露于光线时产生单线态氧,从而导致靶向癌细胞中的细胞破坏 (Pişkin, Canpolat, & Öztürk, 2020).

合成和药物化学

在合成和药物化学中,苯磺酰胺因其作为具有潜在治疗应用的各种化合物的合成中间体的作用而备受关注。苯磺酰胺作为官能团的多功能性从其在创建各种分子的用途(包括具有潜在抗炎和抗菌特性的分子)中得到证明。修饰苯磺酰胺结构的能力允许合成具有不同生物活性的化合物,表明基于此支架开发新疗法的潜力 (Familoni, 2002).

酶抑制

对苯磺酰胺衍生物的研究还集中于它们对碳酸酐酶等酶的抑制作用。这些化合物通过结构修饰已经过评估其抑制酶活性的效力,展示了它们在设计治疗应用抑制剂方面的潜力。此类研究强调了苯磺酰胺在药物发现和开发中的重要性,特别是在设计具有特定酶抑制活性的化合物方面 (Gul 等人,2016).

属性

IUPAC Name |

2-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO4S/c1-9-7-11(10(2)20-9)13(17)8-16-21(18,19)14-6-4-3-5-12(14)15/h3-7,13,16-17H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGIOVGIYMTKTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=CC=CC=C2Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide](/img/structure/B2538468.png)

![3-((2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B2538473.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2538481.png)

![ethyl 2-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B2538486.png)

![2-Chloro-N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]acetamide](/img/structure/B2538487.png)